

An In-depth Technical Guide to the Discovery and Development of ILS-920

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This technical guide provides a comprehensive overview of the discovery, mechanism of action, and early clinical development of **ILS-920**, a non-immunosuppressive analog of rapamycin investigated for its neuroprotective properties.

Introduction and Discovery

ILS-920 emerged from research efforts to separate the potent neurotrophic activities of rapamycin from its well-known immunosuppressive effects[1][2]. Rapamycin, a macrolide produced by Streptomyces hygroscopicus, is a powerful inhibitor of the mammalian target of rapamycin (mTOR) and is clinically used as an immunosuppressant[3][4]. The discovery of **ILS-920** was driven by the hypothesis that modifying the mTOR-binding region of rapamycin could yield compounds with significant neuroprotective efficacy in conditions like ischemic stroke, but without the associated immunosuppression[2].

The development process involved screening a collection of existing rapamycin analogs (rapalogs) in cell-based assays[2]. This led to the identification of a synthetic strategy involving Diels-Alder adduct formation at the C19,C22 diene of the rapamycin structure as a promising approach[2]. This modification, along with the selective reduction of a newly formed olefinic bond, resulted in the creation of **ILS-920**[5]. This structural change was crucial as it was found that the initial cycloaddition reaction was reversible, leading to the release of free rapamycin[5]. **ILS-920**, and a related compound WYE-592, demonstrated enhanced potency in neurite



outgrowth and neuronal survival assays compared to the parent rapamycin, while exhibiting greatly diminished inhibition of T-cell proliferation[5].

Mechanism of Action

The neuroprotective effects of **ILS-920** are attributed to a dual mechanism of action that is distinct from that of rapamycin. The structural modifications effectively abolished the affinity of **ILS-920** for mTOR[5]. Instead, **ILS-920** exhibits a novel binding profile.

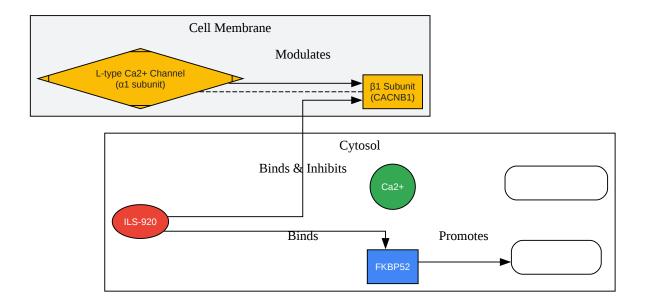
Affinity purification experiments using F-11 dorsal root ganglia/neuroblastoma hybridoma cells identified two primary binding partners for **ILS-920**:

- FK506-Binding Protein 52 (FKBP52): Unlike rapamycin and FK506, which preferentially bind to FKBP12, ILS-920 shows a strong and selective affinity for FKBP52, with a 200-fold higher selectivity for FKBP52 over FKBP12[1][5][6]. FKBP52 is an immunophilin known to associate with various proteins, including steroid receptor complexes[1][2]. The binding of ILS-920 to FKBP52 is proposed to be a key mediator of its neurite outgrowth promoting activity[1].
- β1-subunit of L-type Voltage-Gated Calcium Channels (CACNB1): ILS-920 was also found to bind to the β1-subunit of L-type voltage-dependent Ca2+ channels[1][5]. This interaction leads to the inhibition of L-type Ca2+ channel currents, which is believed to protect neurons from Ca2+-induced cell death, a critical factor in ischemic injury[1].

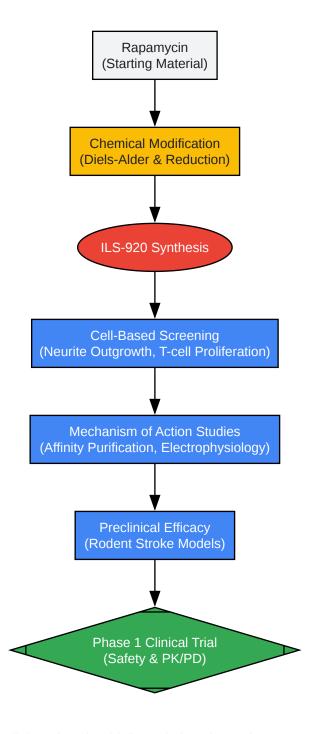
The proposed dual mechanism, involving both the promotion of neurite outgrowth via FKBP52 and the prevention of excitotoxicity by modulating calcium channels, likely contributes to the observed in vivo efficacy of **ILS-920** in stroke models[1][2].

Below is a diagram illustrating the proposed signaling pathway of ILS-920.









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